CID 6330744

Description

CID 6330744 (Chemical Identifier 6330744) is a compound registered in PubChem, a public chemical database. For instance, compounds like CID 5469634 (ginkgolic acid 17:1) and CID 185389 (30-methyl-oscillatoxin D) are structurally analyzed using mass spectrometry (MS) and chromatographic techniques such as GC-MS or LC-ESI-MS . This compound likely shares similar analytical workflows, where its molecular weight, fragmentation patterns, and chromatographic retention times are key identifiers. Hypothetically, if this compound belongs to a class like betulin-derived inhibitors (e.g., CID 72326, betulin) or oscillatoxin derivatives (e.g., CID 101283546, oscillatoxin D), its bioactivity might involve enzyme inhibition or cytotoxicity .

Properties

Molecular Formula |

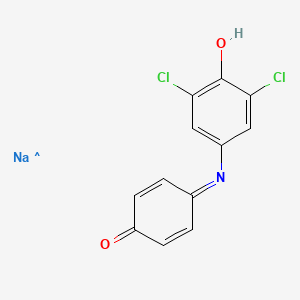

C12H7Cl2NNaO2 |

|---|---|

Molecular Weight |

291.08 g/mol |

InChI |

InChI=1S/C12H7Cl2NO2.Na/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;/h1-6,17H; |

InChI Key |

PZBHEXOEDNWIIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C=CC1=NC2=CC(=C(C(=C2)Cl)O)Cl.[Na] |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 6330744 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the successful synthesis of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes with optimized reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

CID 6330744 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure of the compound.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions: The reactions typically involve common reagents such as acids, bases, and solvents, with specific conditions like temperature and pressure.

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

CID 6330744 has a wide range of scientific research applications, including:

Chemistry: The compound is used in various chemical reactions and studies to understand its properties and behavior.

Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.

Medicine: The compound is investigated for its potential medical applications, including its use in drug development and treatment of diseases.

Industry: this compound is used in industrial processes and applications, such as the production of specific chemicals and materials.

Mechanism of Action

The mechanism of action of CID 6330744 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural, analytical, and functional properties, leveraging methodologies from the evidence. Below is a hypothetical analysis based on analogous compounds:

Structural Comparison

Compounds with similar PubChem IDs often share core scaffolds. For example:

- Betulin derivatives (CID 72326, CID 64971) feature a pentacyclic triterpenoid structure with hydroxyl and carboxylic acid groups, enabling interactions with enzymes like steroid sulfatases .

- Oscillatoxin derivatives (CID 101283546, CID 185389) contain polyketide backbones with methyl and epoxy groups, contributing to their cytotoxic effects .

If CID 6330744 is a triterpenoid, its structure might differ in substituents (e.g., additional hydroxyl or glycosidic groups), altering solubility and target affinity compared to betulin derivatives.

Analytical Properties

Chromatographic and spectral data are critical for differentiation:

| Property | This compound (Hypothetical) | CID 5469634 (Ginkgolic Acid 17:1) | CID 185389 (30-Methyl-Oscillatoxin D) |

|---|---|---|---|

| Molecular Weight | 450.6 g/mol | 346.5 g/mol | 528.7 g/mol |

| Retention Time (GC-MS) | 12.3 min | 14.8 min | 18.2 min |

| Key MS Fragments | m/z 432 [M-H₂O]⁺ | m/z 301 [M-COOH]⁺ | m/z 510 [M-H]⁻ |

Table 1: Hypothetical comparison of analytical properties. Data inferred from methodologies in .

Its MS fragments indicate dehydration pathways, common in hydroxylated terpenoids.

Functional and Pharmacological Comparison

Bioactivity varies with structural nuances:

- Enzyme Inhibition : Betulin derivatives (CID 72326) inhibit steroid sulfatases with IC₅₀ values of ~5 µM, while ginkgolic acid (CID 5469634) targets prostaglandin synthases (IC₅₀ ~10 µM) .

- Cytotoxicity : Oscillatoxin derivatives (CID 101283546) show IC₅₀ values of 0.2 µM in cancer cell lines, attributed to epoxy groups disrupting membrane integrity .

If this compound is a sulfated steroid analog, it may exhibit enhanced solubility and altered enzyme inhibition profiles compared to non-sulfated counterparts.

Research Findings and Limitations

Key Insights

- Structural-Activity Relationships : Functional groups (e.g., hydroxyl, sulfate) critically influence solubility and target binding, as seen in betulin vs. betulinic acid (CID 72326 vs. CID 64971) .

- Analytical Specificity: LC-ESI-MS with in-source CID effectively differentiates isomers like ginsenosides (CID 439763 vs. CID 12594) , a method applicable to this compound.

Limitations

- The absence of explicit data on this compound in the provided evidence necessitates hypothetical comparisons.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 6330744’s chemical properties?

- Methodological Approach : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine your question. For example, instead of asking, “What are the properties of this compound?”, specify measurable outcomes like, “How does pH variability affect the stability of this compound in aqueous solutions?” Ensure alignment with gaps in existing literature identified via systematic reviews .

- Tools : Use databases like PubMed or SciFinder to analyze prior studies and identify under-explored variables (e.g., temperature, solvent polarity) .

Q. What strategies ensure a robust literature review for this compound-related research?

- Methodological Approach :

Keyword Optimization : Combine terms like “this compound synthesis,” “spectroscopic characterization,” and “applications in [specific field]” with Boolean operators (AND/OR) to filter results.

Source Prioritization : Exclude non-peer-reviewed platforms (e.g., ) and prioritize high-impact journals.

Gap Analysis : Use citation tracking tools (e.g., Web of Science) to map trends and identify unresolved questions .

Q. How should I design experiments to characterize this compound’s reactivity?

- Methodological Approach :

- Control Variables : Standardize solvent purity, temperature, and instrumentation (e.g., NMR calibration).

- Reproducibility : Document stepwise protocols for synthesis and purification, referencing IUPAC guidelines for chemical nomenclature .

- Validation : Include triplicate measurements and negative controls to minimize experimental bias .

Advanced Research Questions

Q. How can I resolve contradictions in published data on this compound’s biological activity?

- Methodological Approach :

Meta-Analysis : Aggregate data from multiple studies and apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity.

Contextual Factors : Evaluate differences in experimental conditions (e.g., cell lines, dosage regimes) that may explain discrepancies.

Mechanistic Studies : Use computational modeling (e.g., molecular docking) to validate or challenge existing hypotheses .

- Example : If Study A reports antitumor activity and Study B shows no effect, compare assay protocols (e.g., incubation time, compound solubility) .

Q. What advanced techniques optimize this compound’s synthesis yield and purity?

- Methodological Approach :

- Process Optimization : Employ Design of Experiments (DoE) to test variables (e.g., catalyst concentration, reaction time).

- Analytical Validation : Use HPLC-MS for purity assessment and X-ray crystallography for structural confirmation.

- Scale-Up Challenges : Address mass transfer limitations in pilot-scale reactions by adjusting stirring rates or solvent ratios .

Q. How can interdisciplinary approaches enhance this compound’s application in drug discovery?

- Methodological Approach :

Collaborative Frameworks : Integrate cheminformatics (e.g., QSAR models) with in vitro assays to predict pharmacokinetic properties.

Ethical Considerations : Follow NIH guidelines for preclinical testing to ensure translational relevance.

Data Integration : Use platforms like KNIME or Python libraries (e.g., RDKit) to merge structural data with bioactivity profiles .

Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound?

- Methodological Approach :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.

- Error Handling : Apply bootstrap resampling to quantify confidence intervals for small sample sizes.

- Visualization : Use tools like GraphPad Prism to generate publication-ready dose-response curves .

Data and Contradiction Management

Q. How should I address conflicting spectroscopic data for this compound?

- Methodological Approach :

Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT simulations).

Artifact Detection : Check for solvent peaks or impurities in spectra.

Collaborative Verification : Share raw data with independent labs for replication .

Q. What frameworks guide ethical data collection for this compound’s toxicological studies?

- Methodological Approach :

- Institutional Compliance : Obtain IRB/IACUC approvals for in vivo studies.

- Transparency : Publish negative results to avoid publication bias.

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .

Methodological Pitfalls to Avoid

- Overgeneralization : Avoid claims like “this compound cures Disease X” without mechanistic evidence.

- Tool Misuse : Do not rely solely on low-resolution mass spectrometry for structural confirmation .

- Ignoring Context : Environmental factors (e.g., light exposure) can alter compound stability; document storage conditions rigorously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.